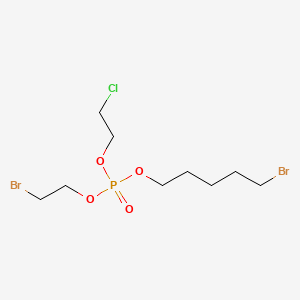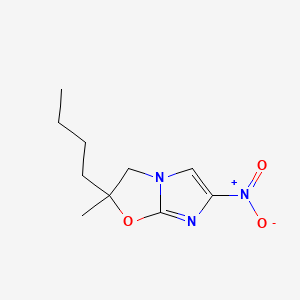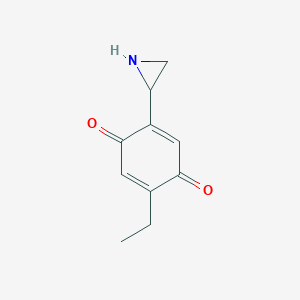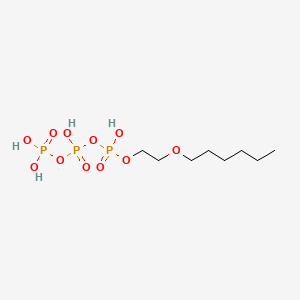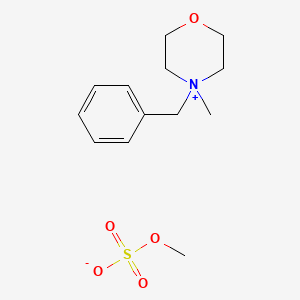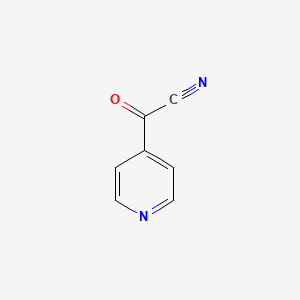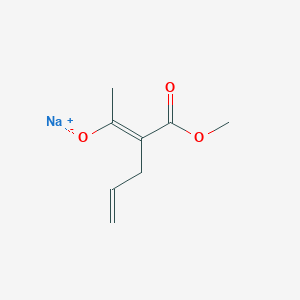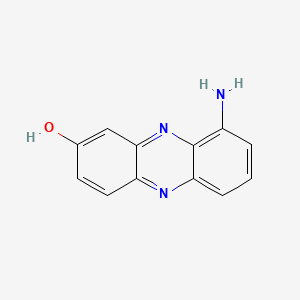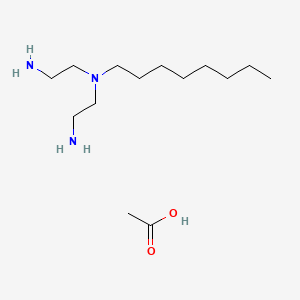
Einecs 235-034-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 235-034-7, also known as mercurous oxide, is a chemical compound with the molecular formula Hg₂O. It is a black or dark brown solid that is known for its unique properties and applications in various fields. Mercurous oxide is an important compound in the study of mercury chemistry and has been used historically in various applications.
Métodos De Preparación
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: This involves the reaction of mercury with oxygen at elevated temperatures. The reaction is as follows[ 2Hg + O₂ \rightarrow Hg₂O ]
Precipitation Method: Mercurous oxide can also be prepared by reacting mercurous nitrate with a base such as sodium hydroxide. The reaction is[ 2HgNO₃ + 2NaOH \rightarrow Hg₂O + 2NaNO₃ + H₂O ]
Electrochemical Method: In this method, mercurous oxide is produced by the electrolysis of a mercury salt solution.
Análisis De Reacciones Químicas
Mercurous oxide undergoes various chemical reactions, including:
Decomposition: Upon heating, mercurous oxide decomposes into mercury and oxygen[ 2Hg₂O \rightarrow 4Hg + O₂ ]
Reaction with Acids: Mercurous oxide reacts with acids to form mercurous salts and water. For example, with hydrochloric acid[ Hg₂O + 2HCl \rightarrow 2HgCl + H₂O ]
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of an oxidizing agent.
Aplicaciones Científicas De Investigación
Mercurous oxide has several scientific research applications:
Analytical Chemistry: It is used as a reagent in various analytical procedures to detect the presence of certain ions.
Electrochemistry: Mercurous oxide is used in the construction of reference electrodes in electrochemical cells.
Pharmaceuticals: Historically, it has been used in ointments and antiseptics due to its antimicrobial properties.
Material Science: Research into the properties of mercurous oxide contributes to the development of new materials and technologies.
Mecanismo De Acción
The mechanism of action of mercurous oxide involves its ability to release mercury ions, which can interact with various biological molecules. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context in which mercurous oxide is used.
Comparación Con Compuestos Similares
Mercurous oxide can be compared with other mercury compounds such as:
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a bright red or yellow solid and is more stable. It is used in different applications, including as a catalyst and in the production of mercury batteries.
Mercurous Chloride (Hg₂Cl₂):
Mercuric Chloride (HgCl₂): A highly toxic compound used in disinfectants and preservatives.
Mercurous oxide is unique due to its specific oxidation state and the resulting chemical properties, making it suitable for particular applications that other mercury compounds may not fulfill.
Propiedades
Número CAS |
12059-23-3 |
|---|---|
Fórmula molecular |
Ni3Sn |
Peso molecular |
294.79 g/mol |
InChI |
InChI=1S/3Ni.Sn |
Clave InChI |
VOAJFVXCQSFDLE-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


